3-(4-morpholinyl)-3-oxopropyl phenyl sulfone
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Overview
Description
3-(4-morpholinyl)-3-oxopropyl phenyl sulfone is an organic compound that belongs to the class of benzenesulfonyl derivatives It is characterized by the presence of a benzenesulfonyl group attached to a morpholine ring through a propanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-morpholinyl)-3-oxopropyl phenyl sulfone typically involves the reaction of benzenesulfonyl chloride with morpholine in the presence of a base, followed by the addition of a propanone derivative. The reaction is usually carried out in an anhydrous solvent such as benzene or chloroform at elevated temperatures (75-80°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-morpholinyl)-3-oxopropyl phenyl sulfone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
3-(4-morpholinyl)-3-oxopropyl phenyl sulfone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used as a precursor in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-morpholinyl)-3-oxopropyl phenyl sulfone involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid [1-(3-Benzenesulfonyl-1-Propyl-Allylcarbamoyl)-2-Phenylethyl]-Amide
- 1-(Alkylsulfanyl)-3-(morpholin-4-yl)propan-2-yl Arylcarbamates
Uniqueness
3-(4-morpholinyl)-3-oxopropyl phenyl sulfone is unique due to its specific structural features, including the combination of a benzenesulfonyl group and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H17NO4S |
---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H17NO4S/c15-13(14-7-9-18-10-8-14)6-11-19(16,17)12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
DZWQPWDLIMMCQG-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1COCCN1C(=O)CCS(=O)(=O)C2=CC=CC=C2 |
solubility |
42.5 [ug/mL] |
Origin of Product |
United States |
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